3,4-Dimethoxyphenethylamine

描述

Historical Context and Early Scientific Investigations of 3,4-Dimethoxyphenethylamine

One of the earliest documented syntheses of this compound, then referred to as "homoveratrylamine," was conducted by Pictet and Finkelstein. wikipedia.org Their method involved a multi-step process starting from vanillin. wikipedia.org A similar synthetic sequence was later reported by Buck and Perkin, beginning with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). wikipedia.org

The compound gained significant scientific attention in the 1960s following a hypothesis proposed by researchers Arnold Friedhoff and Elnora Van Winkle. time.comresearchgate.net They reported the presence of a substance in the urine of schizophrenic patients, which they identified as this compound. researchgate.net This substance was dubbed the "pink spot" due to its appearance in paper chromatography tests. time.com This finding led to a surge in research investigating DMPEA as a potential biochemical marker for schizophrenia. time.compurdue.edu However, subsequent studies yielded conflicting results, with several reports indicating that DMPEA is also excreted by non-schizophrenic individuals, which challenged the initial hypothesis of its specificity to the condition. chemicalbook.comhmdb.cabiodeep.cnresearchgate.net

Significance of this compound within Phenethylamine (B48288) Research

The significance of this compound in the broader context of phenethylamine research is multifaceted. It is a naturally occurring alkaloid found alongside mescaline in several species of cacti, including the San Pedro (Trichocereus pachanoi) and Peruvian Torch cacti. chemicalbook.comwikipedia.orghmdb.ca This co-occurrence in nature makes it a compound of interest in phytochemical and biosynthetic studies. nih.gov

As an endogenous metabolite, DMPEA is understood to be a methylated derivative of the crucial neurotransmitter dopamine (B1211576). chemicalbook.comnbinno.com This metabolic link positions it as a relevant molecule for studies in neurochemistry and the enzymatic pathways that govern catecholamine metabolism, such as the action of catechol-O-methyltransferase (COMT). ncats.iowikipedia.orgplos.org Furthermore, DMPEA serves as a valuable precursor and intermediate in the synthetic production of various pharmaceutical compounds, including the cardiovascular drugs verapamil (B1683045) and bevantolol (B1218773). wikipedia.orgnbinno.com Its utility as a building block in organic synthesis underscores its importance in medicinal chemistry. nbinno.comgoogle.com

Structural Analogy and Relation to Endogenous Neurotransmitters and Psychoactive Compounds

The chemical architecture of this compound places it in close relation to several biologically significant molecules. Its foundational phenethylamine skeleton is a common feature in a wide array of compounds that interact with the central nervous system. nih.govresearchgate.net

This compound is a direct structural analog of dopamine (3,4-dihydroxyphenethylamine). chemicalbook.comwikipedia.orghmdb.ca The primary difference between the two molecules is the substitution of the hydroxyl (-OH) groups at the 3 and 4 positions of the phenyl ring in dopamine with methoxy (B1213986) (-OCH3) groups in DMPEA. wikipedia.orghmdb.ca This process of O-methylation is a key metabolic pathway for dopamine in the body, catalyzed by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgplos.orgacs.org Consequently, DMPEA is often referred to as O,O-dimethyldopamine or dopamine dimethyl ether and is studied as a methylated metabolite of dopamine. chemicalbook.comwikipedia.orgnih.gov

DMPEA shares a high degree of structural similarity with the classic psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine). chemicalbook.comwikipedia.orghmdb.ca DMPEA differs from mescaline only by the absence of a third methoxy group at the 5-position on the aromatic ring. wikipedia.org This close structural relationship has prompted comparative studies to understand the structure-activity relationships within this class of compounds. biodeep.cnnih.gov The phenethylamine backbone of DMPEA is a core feature shared with a large family of psychedelic compounds, which are often classified based on their aryl substitution patterns. frontiersin.orgnih.gov

A key structural feature distinguishes this compound from amphetamine and its derivatives. Amphetamines are characterized by the presence of a methyl group on the alpha carbon (the carbon atom adjacent to the nitrogen atom) of the ethylamine (B1201723) side chain. researchgate.net this compound lacks this alpha-methyl group. This structural distinction is significant, as the alpha-methylation in amphetamines is known to increase resistance to enzymatic degradation by monoamine oxidase, a property not shared by non-methylated phenethylamines like DMPEA.

Table 1: Structural Comparison of this compound and Related Compounds

| Compound Name | Core Structure | Substituents on Phenyl Ring | Alpha-Carbon Modification |

|---|---|---|---|

| This compound (DMPEA) | Phenethylamine | 3-methoxy, 4-methoxy | None |

| Dopamine | Phenethylamine | 3-hydroxy, 4-hydroxy | None |

| Mescaline | Phenethylamine | 3,4,5-trimethoxy | None |

| Amphetamine | Phenethylamine | None | α-methyl group |

| 3,4-Dimethoxyamphetamine (DMA) | Phenethylamine | 3-methoxy, 4-methoxy | α-methyl group |

Overview of Research Trajectories for this compound

Research into this compound has followed several distinct, albeit sometimes overlapping, trajectories since its initial synthesis and discovery.

Biomarker for Schizophrenia: The earliest and most prominent research path was the investigation of DMPEA as a potential biomarker for schizophrenia, stemming from the "pink spot" hypothesis. time.comresearchgate.net This line of inquiry dominated the literature on the compound for many years, though the initial findings were later met with conflicting evidence that questioned its specificity as a diagnostic marker. hmdb.cabiodeep.cnresearchgate.net

Neuropharmacological Investigations: Another significant research area has been the exploration of its neuropharmacological properties. Studies have examined its capacity to act as a weak monoamine oxidase inhibitor (MAOI). chemicalbook.comhmdb.cabiodeep.cn Research has also delved into its effects on the nigrostriatal system and dopaminergic neurons. chemicalbook.comhmdb.cabiodeep.cn Some investigations have identified DMPEA as an inhibitor of mitochondrial complex I, suggesting a role in cellular respiration. chemicalbook.comhmdb.cabiodeep.cn

Natural Product Chemistry and Biosynthesis: The natural occurrence of DMPEA in various cacti has prompted research into its biosynthesis. nih.gov Studies have investigated the metabolic pathways in plants like Trichocereus pachanoi, where dopamine serves as a precursor for both DMPEA and mescaline. nih.govresearchgate.net

Synthetic Chemistry and Pharmaceutical Applications: In the field of applied chemistry, DMPEA is recognized as a valuable intermediate. Its chemical structure makes it a useful starting material for the synthesis of more complex molecules, including isoquinoline (B145761) alkaloids and pharmaceutical drugs such as bevantolol and verapamil. wikipedia.orgnbinno.com

Table 2: Summary of Major Research Trajectories for this compound

| Research Area | Key Focus | Notable Findings/Hypotheses |

|---|---|---|

| Psychiatric Biomarker Research | Investigation as a urinary biomarker for schizophrenia. | The "pink spot" hypothesis, later contested by findings of DMPEA in non-schizophrenic individuals. hmdb.catime.comresearchgate.net |

| Neuropharmacology | Study of its effects on the central nervous system. | Identified as a weak monoamine oxidase inhibitor (MAOI) and an inhibitor of mitochondrial complex I. chemicalbook.comhmdb.cabiodeep.cn |

| Natural Product Chemistry | Isolation from and biosynthesis in plants. | Found to occur naturally in cacti alongside mescaline; biosynthesized from dopamine. wikipedia.orghmdb.canih.gov |

| Synthetic Chemistry | Use as a chemical precursor. | Employed as an intermediate in the synthesis of pharmaceuticals like verapamil and bevantolol. wikipedia.orgnbinno.com |

Structure

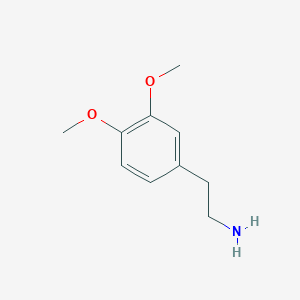

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUKFYBOAKOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059506 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dimethoxyphenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

163 - 165 °C | |

| Record name | 3,4-Dimethoxyphenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00261 [mmHg] | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-20-7 | |

| Record name | 3,4-Dimethoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQF9T435OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethoxyphenylethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dimethoxyphenethylamine

Established Synthetic Routes for 3,4-Dimethoxyphenethylamine

The synthesis of this compound (DMPEA), also known as homoveratrylamine, has been approached through various established routes, primarily involving multi-step sequences from readily available precursors and catalytic hydrogenation methods.

Multi-step Sequences from Precursor Compounds

Historically, one of the earliest syntheses of DMPEA was a multi-step process starting from vanillin. wikipedia.org A similar and well-documented sequence begins with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This process involves the conversion of veratraldehyde to 3,4-dimethoxycinnamic acid, which is then reduced to 3,4-dimethoxyphenylpropionic acid. The subsequent conversion to 3,4-dimethoxyphenylpropionamide is followed by a final step to yield this compound. wikipedia.org

A patented approach details the etherification of 3,4-dihydroxybenzyl chloride with dimethyl sulfate (B86663) in the presence of sodium hydroxide. vulcanchem.com The resulting 3,4-dimethoxybenzyl chloride is then cyanated using sodium cyanide to produce 3,4-dimethoxybenzyl cyanide, which is subsequently crystallized from acetone. vulcanchem.com

Catalytic Hydrogenation Approaches in this compound Synthesis

Catalytic hydrogenation is a key step in several synthetic routes for DMPEA, particularly in the reduction of nitrile intermediates. The catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) is a common method for producing DMPEA. nbinno.com

In one detailed industrial-scale process, crystalline 3,4-dimethoxybenzyl cyanide is hydrogenated in a solution of aqueous ethanol (B145695) containing ammonia (B1221849). This reaction is carried out in the presence of a Raney-nickel catalyst at a temperature of 48°-60° C and under a hydrogen pressure of 8 to 10 atmospheres, yielding highly pure 3,4-dimethoxy-beta-phenyl-ethylamine.

Another patented method describes the catalytic ammoniation and hydrogenation of 3,4-dimethoxybenzyl cyanide in a solvent to generate this compound. google.com The catalysts specified for this process are Raney nickel or palladium on carbon. google.comvulcanchem.com The reaction is conducted at temperatures between 120°C and 160°C and pressures ranging from 1.0 to 4.0 MPa. google.com

Furthermore, catalytic hydrogenation is employed in the synthesis of N-substituted derivatives of DMPEA. For instance, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine is prepared by reacting DMPEA with benzaldehyde (B42025) and formaldehyde (B43269) in the presence of hydrogen and a palladium on carbon catalyst. google.com

Solvent Systems and Reaction Conditions in this compound Production

The choice of solvent and specific reaction conditions are critical for optimizing the yield and purity of this compound.

In the synthesis starting from 3,4-dihydroxybenzyl chloride, the etherification reaction with dimethyl sulfate is conducted at a temperature of 30°C to 60°C, with an optimal temperature of 45°C ± 5°C. google.com The subsequent cyanation reaction to form 3,4-dimethoxybenzyl cyanide is carried out at a temperature between 60°C and 85°C, with an optimal temperature of 80°C ± 2°C. google.com For the final catalytic ammoniation and hydrogenation step, solvents such as toluene, methanol (B129727), or dimethylbenzene can be used. google.com The optimal conditions for this step are a temperature of 140°C ± 5°C and a pressure of 2.0 to 2.5 MPa. google.com

For the hydrogenation of 3,4-dimethoxybenzyl cyanide on an industrial scale, a solvent system of 80 to 96% aqueous ethanol with 9 to 12% ammonia is utilized.

In the synthesis of N-substituted derivatives, such as N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, the catalytic hydrogenation is performed in an organic solvent like ethanol or a 1:1 mixture of ethanol and methylene (B1212753) chloride. google.com The reaction is typically conducted at room temperature or slightly elevated temperatures (20°-30° C) and at a pressure of 2-3 atmospheres. google.com

For the synthesis of N-phenethyl cinnamide derivatives, the reaction of substituted cinnamic acid with this compound is carried out in dimethylformamide (DMF) in the presence of 3-(ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) in an ice-water bath. mdpi.com

In the preparation of 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester, a derivative of DMPEA, the reaction is conducted in anhydrous dimethyl sulfoxide (B87167) (DMSO) at 70°C. orgsyn.org

Derivatization Strategies of the this compound Scaffold

The this compound (DMPEA) scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical modifications, primarily at the nitrogen atom and on the aromatic ring.

Synthesis of N-substituted this compound Derivatives

A common strategy for creating N-substituted derivatives involves the reaction of DMPEA with various electrophiles. For instance, N-phenethyl cinnamide derivatives have been synthesized by reacting this compound with substituted cinnamic acids. mdpi.com This reaction is facilitated by the coupling agents 3-(ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP). mdpi.com

Another approach involves the reductive amination of aldehydes with DMPEA. A notable example is the synthesis of N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, which is achieved by reacting DMPEA with a mixture of benzaldehyde and formaldehyde in the presence of hydrogen and a palladium on carbon catalyst. google.com This method allows for the simultaneous monomethylation and benzylation of the primary amine. google.com

Furthermore, N-substituted derivatives can be prepared through the reaction of DMPEA with other compounds. For example, 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester is synthesized by reacting DMPEA with ethyl-4-chloro-3-nitrobenzoate in anhydrous dimethyl sulfoxide (DMSO). orgsyn.org

The synthesis of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine, a Schiff base, is achieved through the condensation reaction of this compound with 4-chlorobenzaldehyde. This reaction is typically carried out in a solvent such as ethanol or methanol with a catalytic amount of acetic acid.

Introduction of Halogen Substituents in this compound Analogs

Halogen atoms can be introduced into the aromatic ring of DMPEA analogs to modulate their properties. A series of ring-halogenated derivatives, including bromo and iodo substituted compounds, have been synthesized from benzaldehyde precursors. journals.co.za For example, 6-iodoveratraldehyde can be prepared from veratryl alcohol (3,4-dimethoxybenzyl alcohol) through the addition of iodine and yellow mercury(II) oxide. journals.co.za

The synthesis of N-(halogenated) benzyl (B1604629) analogs has also been explored. researchgate.net These compounds are typically prepared by reacting a phenethylamine (B48288), such as 2,5-dimethoxyphenethylamine, with a halogenated benzaldehyde, followed by reduction with a reducing agent like sodium borohydride. researchgate.net

A detailed synthesis of 2- and 5-halogenated dopamine (B1211576) analogs involves the chemoselective reduction of a halogenated β-nitrostyrene using zinc and hydrochloric acid at 0°C. researchgate.net This method provides a low-cost alternative to other reduction techniques. researchgate.net

The synthesis of N-(3,4-dichlorophenisobutyl)-β-(isopropyl)-3,4-dihydroxyphenethylamine showcases the preparation of compounds with multiple halogen substitutions on a related phenethylamine scaffold, indicating the possibility of similar derivatizations on the DMPEA structure. google.com

Interactive Data Tables

Table 1: Synthesis of N-substituted this compound Derivatives

| Derivative Name | Starting Materials | Reagents/Catalysts | Solvent | Key Reaction Conditions |

| N-benzyl-N-methyl-3,4-dimethoxyphenethylamine | This compound, benzaldehyde, formaldehyde | Palladium on carbon, Hydrogen | Ethanol or Ethanol/Methylene chloride (1:1) | 2-3 atm pressure, 20°-30° C |

| N-phenethyl cinnamide derivatives | This compound, substituted cinnamic acids | EDCI, DMAP | Dimethylformamide (DMF) | Ice-water bath |

| 4-[2-(3,4-Dimethoxyphenyl)-ethylamino]-3-nitrobenzoic acid ethyl ester | This compound, ethyl-4-chloro-3-nitrobenzoate | N,N-Diisopropylethylamine | Anhydrous Dimethyl sulfoxide (DMSO) | 70 °C |

| N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine | This compound, 4-chlorobenzaldehyde | Acetic acid (catalytic) | Ethanol or Methanol | Reflux |

Table 2: Synthesis of Halogenated this compound Analogs

| Derivative Type | Precursor | Halogenating Agent/Method | Key Intermediates |

| Ring-iodinated analog | Veratryl alcohol (3,4-dimethoxybenzyl alcohol) | Iodine, yellow mercury(II) oxide | 6-Iodoveratraldehyde |

| N-(Halogenated) benzyl analogs | 2,5-Dimethoxyphenethylamine | Halogenated benzaldehydes, Sodium borohydride | Schiff base intermediate |

| 2- and 5-Halogenated dopamine analogs | Halogenated β-nitrostyrene | Zinc, Hydrochloric acid | - |

Creation of Novel Compounds Incorporating this compound Moiety

The scaffold of this compound (DMPEA) serves as a versatile starting point for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry. Researchers have successfully modified its structure to create new chemical entities, including sulfonamides, ureas, and complex heterocyclic systems.

One notable approach involves the synthesis of dopamine analogs that feature both urea (B33335) and sulfonamide functional groups. wiley.com This process begins with the reaction of this compound with N,N-dimethylcarbamoyl chloride, which is then followed by sulfonyl chlorination and subsequent reaction with ammonia or N-alkyl amines to yield sulfonamides. wiley.comresearchgate.netresearchgate.net Further O-demethylation of these compounds using boron tribromide (BBr₃) affords phenolic dopamine analogs that combine both sulfonamide and urea moieties within the same molecule. wiley.comresearchgate.net Certain compounds derived from this synthesis have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at the micromolar level. wiley.com

Another innovative synthetic route utilizes a catalyst-free Ugi-azide repetitive process to create bis-1,5-disubstituted-1H-tetrazoles. mdpi.com In this multicomponent reaction, this compound is reacted with paraformaldehyde, an isocyanide (like cyclohexyl isocyanide), and azidotrimethylsilane (B126382) in methanol. mdpi.com This efficient method leads to the formation of complex tetrazole-containing compounds in excellent yields, typically ranging from 88% to 95%. mdpi.com

Furthermore, photochemical methods have been employed to generate novel heterocyclic structures. The photocyclization of N-chloroacetyl-3,4-dimethoxyphenethylamine is a key example of using light to induce intramolecular reactions, leading to the formation of new heterocyclic systems. nih.gov The structural backbone of DMPEA is also a crucial intermediate in the synthesis of cardiovascular drugs like verapamil (B1683045) and bevantolol (B1218773), as well as alkaloids such as Fibrauretin and tetrahydropalmatine. nbinno.comgoogle.com

The reactivity of the primary amine group in DMPEA allows for derivatization through reductive amination. For instance, reacting this compound with a mixture of benzaldehyde and formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas yields N-benzyl-N-methyl-3,4-dimethoxyphenethylamine. google.com

Table 1: Examples of Novel Compounds Derived from this compound

| Starting Material | Reagents/Reaction Type | Resulting Compound Class | Key Findings/Yields | Citations |

| This compound | 1. N,N-dimethylcarbamoyl chloride2. HSO₃Cl3. NH₃(aq) or N-alkyl amines | Urea and Sulfonamide Derivatives | Synthesis of novel dopamine analogs. Compound 13 showed micromolar inhibition of AChE and BChE. wiley.com Phenolic derivatives (15-18 ) showed strong antioxidant activity. wiley.comresearchgate.net | wiley.comresearchgate.netresearchgate.net |

| This compound | Paraformaldehyde, Cyclohexyl isocyanide, Azidotrimethylsilane / Ugi-Azide Reaction | bis-1,5-Disubstituted-1H-Tetrazoles | Efficient, catalyst-free synthesis with high yields (e.g., 91% for compound 15d ). mdpi.com | mdpi.com |

| N-chloroacetyl-3,4-dimethoxyphenethylamine | Light / Photocyclization | Novel Heterocycles | Formation of new heterocyclic compounds via photochemical reaction. nih.gov | nih.gov |

| This compound | Benzaldehyde, Formaldehyde, H₂, Pd/C Catalyst / Reductive Amination | N-benzyl-N-methyl-3,4-dimethoxyphenethylamine | Synthesis of a tertiary amine derivative with a yield of 91.0% for the hydrobromide salt. google.com | google.com |

Advanced Synthetic Techniques for Modified Phenethylamine Structures

Modern organic synthesis has introduced sophisticated techniques that allow for the precise and efficient modification of phenethylamine structures, expanding the accessible chemical space for drug discovery and material science.

A significant advancement is the use of photocatalytic nickel-catalyzed cross-electrophile coupling. This method facilitates the modular assembly of a wide range of β-phenethylamine derivatives by coupling aliphatic aziridines with (hetero)aryl iodides. acs.org The reaction proceeds under mild conditions, utilizing an inexpensive organic photocatalyst and avoiding the need for stoichiometric heterogeneous reductants. acs.org This technique has proven effective for creating α-substituted β-phenethylamines, a class of compounds that were challenging to access with previous methods. acs.org

Lewis acid-catalyzed reactions provide another powerful tool for constructing complex phenethylamine conjugates. The reaction between azulene (B44059) and N-protected aziridines, catalyzed by boron trifluoride etherate (BF₃·OEt₂), offers a regioselective and efficient pathway to phenethylamine-azulene conjugates with yields up to 91%. researchgate.netwiley.com Mechanistic studies suggest a concerted Sₙ2-type mechanism governs the ring-opening of the aziridine, with C-C bond formation occurring exclusively at the benzylic carbon of the aziridine. wiley.com

The development of tandem reactions involving rhodium(II)-azavinyl carbenoids represents another frontier. These reactive intermediates can undergo various transformations, including the addition of alcohols, to synthesize phenethylamine derivatives. researchgate.net This strategy allows for the construction of complex molecular architectures from relatively simple starting materials. researchgate.net

Furthermore, polymerization techniques are being explored to create functional materials from phenethylamine precursors. For example, 2-phenylethylamine can undergo polymerization through oxidation, analogous to dopamine, to form coatings on various substrates. acs.org This method, which can be initiated by systems like FeCl₂/H₂O₂, allows for the modification of surfaces for implantable medical devices. acs.org

Table 2: Overview of Advanced Synthetic Techniques for Phenethylamine Derivatives

| Technique | Catalysts/Reagents | Substrates | Products | Key Advantages | Citations |

| Ni/Photoredox Cross-Electrophile Coupling | Nickel catalyst, Organic photocatalyst | Aliphatic aziridines, (Hetero)aryl iodides | β-Phenethylamine derivatives | Mild conditions, modular, accesses α-substituted derivatives, avoids stoichiometric reductants. acs.org | acs.org |

| Lewis Acid-Catalyzed Ring Opening | BF₃·OEt₂ | N-protected aziridines, Azulene derivatives | Phenethylamine-azulene conjugates | High efficiency (up to 91% yield), high regioselectivity, straightforward catalytic method. researchgate.netwiley.com | researchgate.netwiley.com |

| Rhodium(II)-Azavinyl Carbenoid Chemistry | Rhodium(II) catalysts | Triazole-based precursors, Alcohols | Phthalan and phenethylamine derivatives | Access to complex structures through tandem reactions and intramolecular insertions. researchgate.net | researchgate.net |

| Oxidative Polymerization | Oxidants (e.g., FeCl₂/H₂O₂) | 2-Phenylethylamine | Polyphenylethylamine (PEA) coatings | Versatile surface modification for various materials, potential for biomedical applications. acs.org | acs.org |

| Reductive Amination | NaBH₄ | Phenethylamines, Aldehydes | N-Substituted phenethylamines | A classical but effective method for creating secondary amines from primary phenethylamines. nih.gov | nih.gov |

Pharmacological and Receptor Interaction Profiles of 3,4 Dimethoxyphenethylamine

Monoamine Oxidase Inhibition by 3,4-Dimethoxyphenethylamine

This compound (DMPEA) has demonstrated activity as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.orgncats.io Studies have shown that DMPEA and its N-methylated homologs found in cacti can inhibit the deamination of tyramine (B21549) and tryptamine (B22526) by rat brain monoamine oxidase. nih.gov This inhibitory action suggests a potential mechanism by which DMPEA could elevate the levels of certain neurotransmitters in the brain. nih.govncats.io

In vitro experiments using mouse brain MAO have indicated that DMPEA is a selective substrate for MAO-B. nih.gov The deamination of DMPEA was more sensitive to inhibition by l-deprenyl, a specific MAO-B inhibitor, than by clorgyline, a specific MAO-A inhibitor. nih.gov This selectivity for MAO-B is further supported by in vivo studies where pretreatment with l-deprenyl, but not clorgyline, reduced the formation of a radioactive metabolite of DMPEA in the mouse brain. nih.gov

In contrast, the β-hydroxylated derivatives of DMPEA did not show inhibitory effects on MAO's action on either tyramine or tryptamine. nih.gov Furthermore, the side-chain unsubstituted compound, 4-dimethylaminophenethylamine (4-DMAPEA), was found to be a nonselective and reversible MAO inhibitor, highlighting the role of specific structural features in the inhibitory activity and selectivity of phenethylamine (B48288) derivatives. nih.gov

The inhibitory effect of DMPEA on MAO is a key aspect of its pharmacological profile, distinguishing it from other phenethylamines and suggesting a potential for modulating monoaminergic neurotransmission. ncats.iobertin-bioreagent.com

Serotonin (B10506) Receptor Affinities and Agonism of this compound

This compound exhibits a complex interaction with the serotonin system, characterized generally by weak affinity for serotonin receptors. wikipedia.org Despite this, it has been shown to induce a head-twitch response in rodents, a behavioral model often associated with serotonergic psychedelic effects. wikipedia.org

Interaction with 5-HT2A and 5-HT2C Receptors

DMPEA's interaction with 5-HT2A and 5-HT2C receptors is a significant area of its pharmacological study. While direct binding affinity data for DMPEA at these specific subtypes is not extensively detailed in the provided results, the actions of structurally related compounds provide context. For instance, many psychedelic phenethylamines are known to be agonists or partial agonists at 5-HT2A and 5-HT2C receptors. nih.gov The hallucinogenic effects of many phenylalkylamines are believed to be mediated through their interaction with these receptors. nih.gov

Studies on related phenethylamines, such as the 2C series, reveal that substitutions on the phenyl ring significantly influence affinity and efficacy at 5-HT2A and 5-HT2C receptors. nih.gov For example, compounds like 2C-B have been identified as potent 5-HT2A receptor antagonists in certain experimental models, while also acting as partial agonists at 5-HT2C receptors. nih.gov The activity of DMPEA, with its 3,4-dimethoxy substitution, is part of a broader structure-activity landscape where the substitution pattern dictates the nature of the interaction with these key serotonin receptor subtypes. frontiersin.orgnih.gov

Comparative Analysis of Serotonergic Activity with Related Phenethylamines

When comparing the serotonergic activity of DMPEA to its structural relatives, distinct patterns emerge. DMPEA is closely related to mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org Studies on mescaline and its analogs (scalines) show that they generally bind to 5-HT2A and 5-HT2C receptors with affinities that can be significantly higher than that of mescaline itself. frontiersin.orgnih.gov

The position of the methoxy (B1213986) groups on the phenethylamine ring is critical. For example, 2,5-dimethoxyphenethylamine (2C-H) is the parent compound of the 2C series of psychedelic drugs. wikipedia.org Adding a substituent at the 4-position of the 2,5-dimethoxy-phenethylamine structure generally leads to potent 5-HT2A receptor activity. nih.gov In contrast, DMPEA, with its 3,4-dimethoxy arrangement, is reported to have weak affinity for serotonin receptors. wikipedia.org

A study comparing various β-phenylethylamines on isolated rat thoracic aorta found that DMPEA elicited concentration-dependent contractions with a pD2 value of 4.46, indicating its relative potency in this functional assay compared to other analogs like 2C-H (pD2 = 6.74) and MDPEA (pD2 = 4.19). nih.gov This suggests that while its binding affinity may be low, it can still produce functional responses in serotonergic systems.

The table below summarizes the binding affinities (Ki) and functional activities (EC50, Emax) of some phenethylamines at serotonin receptors to provide a comparative context.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) |

| 2,4-DMPEA | 5-HT2A | 202–999 | 832–4,034 | 67–83 |

| Benzscaline | 5-HT2A | 150 | 27 | 77 |

| Benzscaline | 5-HT2C | 440 | >10,000 | - |

| 2C-H | 5-HT1A | 70 | - | - |

| 2C-H | 5-HT2A | 1,600–3,000 | 2,408–>10,000 | 0–78 |

| 2C-H | 5-HT2B | - | 6,200 | 46 |

| Biscaline | 5-HT1A | 4,021 | - | - |

| Biscaline | 5-HT2A | >13,400 | - | - |

| Biscaline | 5-HT2C | >14,590 | - | - |

Other Potential Molecular Targets and Mechanisms of Action

Beyond its interactions with monoamine oxidase and classical neurotransmitter receptors, this compound (DMPEA) has been investigated for other potential molecular targets. One area of research points to its effects on mitochondrial function. Studies have suggested that DMPEA may act as an inhibitor of mitochondrial complex I. hmdb.ca

Additionally, some phenethylamine derivatives have been shown to interact with trace amine-associated receptors (TAARs). For instance, 2,4-DMPEA is suggested to act as an agonist at TAAR1. N,N-DMPEA, a related compound, also activates TAAR1. While direct data on DMPEA's interaction with TAAR1 is limited in the provided results, the activity of its analogs suggests this may be a relevant target. For example, biscaline showed affinity for the rat TAAR1 (Ki = 586 nM) but not the mouse or human TAAR1. wikipedia.org

The table below presents binding data for related phenethylamines at other potential targets.

| Compound | Target | Ki (nM) |

| Biscaline | α2A-adrenergic receptor | 797 |

| Biscaline | rat TAAR1 | 586 |

| Benzscaline | rat TAAR1 | 110 |

| Benzscaline | mouse TAAR1 | 2,400 |

Structure-Activity Relationships within the this compound Class

The pharmacological profile of phenethylamines is heavily dictated by the substitution patterns on the phenyl ring. For this compound (DMPEA) and its analogs, the position and nature of these substituents determine their interaction with various receptors and enzymes.

The presence of methoxy groups, as in DMPEA, enhances lipophilicity, which can affect the molecule's ability to cross the blood-brain barrier and interact with biological targets. cymitquimica.com The specific 3,4-dimethoxy substitution pattern of DMPEA contributes to its observed pharmacological properties, including its weak affinity for serotonin receptors and its activity as a monoamine oxidase inhibitor. wikipedia.orgncats.io

When compared to other dimethoxyphenethylamine isomers, the differences in activity are stark. For instance, 2,5-dimethoxyphenethylamine (2C-H) serves as the parent compound for a series of potent psychedelic drugs, where further substitution at the 4-position dramatically increases 5-HT2A receptor affinity and psychedelic potential. wikipedia.orgnih.gov In contrast, 2,6-dimethoxyphenethylamine is reported to be behaviorally inactive in animals and relatively unaffected by monoamine oxidase. wikipedia.org

The addition of a third methoxy group at the 5-position, creating mescaline (3,4,5-trimethoxyphenethylamine), results in a classic psychedelic compound. frontiersin.org Structure-activity relationship (SAR) studies of mescaline analogs have shown that extending the 4-alkoxy substituent generally increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This highlights the critical role of the substitution pattern in determining the serotonergic activity of these compounds.

In essence, the 3,4-dimethoxy substitution of DMPEA places it in a unique position within the broader phenethylamine class, with a pharmacological profile distinct from its more potently psychedelic isomers and analogs.

Neurochemical and Neurobiological Investigations of 3,4 Dimethoxyphenethylamine

Effects on Central Nervous System Neurotransmission

Investigations into the effects of DMPEA on central nervous system (CNS) neurotransmission have revealed interactions with key enzymatic pathways and receptor systems.

DMPEA's interaction with serotonin (B10506) receptors has also been examined. Research indicates that DMPEA displays a weak affinity for these receptors. wikipedia.org In rodent models, it has been observed to induce the head-twitch response, a behavioral marker often associated with serotonergic psychedelic effects. wikipedia.org

Mitochondrial Respiration and Complex I Inhibition by 3,4-Dimethoxyphenethylamine

Research has identified this compound as an inhibitor of mitochondrial function, specifically targeting the electron transport chain.

A study investigating the effects of various compounds on mitochondrial respiration found that DMPEA inhibits NADH-linked mitochondrial respiration and the activity of Complex I (NADH:ubiquinone oxidoreductase). The inhibitory potency of DMPEA was compared with other substances, including papaverine, tetrahydropapaverine, and laudanosine. The results indicated that compounds with dimethoxy residues in the phenyl ring, such as DMPEA, were more potent inhibitors of Complex I than those without. Papaverine was identified as the most potent inhibitor among the tested compounds, with an efficacy approaching that of the classic Complex I inhibitor, rotenone. The study ranked the inhibitory strength as follows: Papaverine > Tetrahydropapaverine > this compound > Laudanosine. In contrast, dopamine (B1211576) and its other metabolites showed little to no inhibitory effect on Complex I.

Comparative Inhibition of NADH-linked Mitochondrial Respiration and Complex I Activity

| Compound | Relative Inhibitory Potency |

|---|---|

| Papaverine | Most Potent |

| Tetrahydropapaverine | High Potency |

| This compound | Moderate Potency |

| Laudanosine | Lower Potency |

| Dopamine and its metabolites | No or very weak inhibition |

Note: This table illustrates the relative inhibitory potency as described in the referenced research. Specific IC50 values for this compound were not provided in the source material.

Neurotoxicological Profiles of this compound

The neurotoxicological profile of this compound has not been extensively characterized in the available scientific literature. While the broader class of phenethylamines has been studied for potential neurotoxic effects, often linked to mechanisms such as oxidative stress and mitochondrial dysfunction, specific in vitro or in vivo studies detailing the neurotoxicity of DMPEA are scarce.

For instance, studies on other phenethylamine (B48288) derivatives have utilized human neuroblastoma cell lines like SH-SY5Y to determine cytotoxicity, often reporting lethal concentration (LC50) values. However, similar dedicated toxicological assessments for DMPEA, which would be necessary to establish its specific neurotoxic potential and profile, were not found in the reviewed literature. Therefore, a detailed account of its neurotoxicological characteristics cannot be provided at this time.

Electrophysiological Correlates of this compound Activity

The electrophysiological effects of this compound have been investigated in the context of its impact on neuronal activity in the brain. A key study in this area was conducted by Dear and Malcolm in 1967, which examined the effect of DMPEA on cortical evoked potentials in rats. nih.gov

Evoked potentials are electrical potentials recorded from the nervous system following the presentation of a stimulus. The study by Dear and Malcolm specifically investigated how DMPEA alters these potentials in the cerebral cortex. Unfortunately, the detailed findings of this study, such as the specific changes in the amplitude or latency of the evoked potential components, are not readily accessible in publicly available scientific databases. While the existence of this research points to an early interest in the electrophysiological properties of DMPEA, a thorough description of its specific correlates is precluded by the limited availability of the original data.

Metabolism and Pharmacokinetics of 3,4 Dimethoxyphenethylamine

Identification of 3,4-Dimethoxyphenethylamine Metabolites

The metabolism of this compound (DMPEA) proceeds through several major pathways, leading to a variety of metabolites. The primary routes of biotransformation involve the enzymatic alteration of its ethylamine (B1201723) side chain and the demethylation of its methoxy (B1213986) groups.

A principal metabolic route for DMPEA is oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). brieflands.comnih.gov This enzymatic process converts the primary amine group of the ethylamine side chain into an aldehyde intermediate. This unstable aldehyde is then further oxidized to its corresponding carboxylic acid. In the case of DMPEA, this pathway leads to the formation of 3,4-dimethoxyphenylacetic acid (DMPAA), which has been identified as the main metabolite of DMPEA in rats. psychiatryonline.org Studies on analogous phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have also confirmed oxidative deamination as a major metabolic pathway, resulting in the formation of corresponding phenylacetic acid derivatives. up.ptwikipedia.org The process is not limited to the parent compound; metabolites that have undergone O-demethylation can also be subject to oxidative deamination. up.pt

Another significant metabolic transformation for DMPEA and its analogs is O-demethylation. capes.gov.brnih.gov This process involves the removal of one or both methyl groups from the methoxy substitutions on the phenyl ring, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2D6. up.pt For the related compound 3,4-dimethoxyamphetamine, O-demethylation was found to be a key metabolic step in dogs and monkeys, leading to the formation of hydroxylated metabolites. capes.gov.brnih.gov Specifically, 3-O-demethylation appears to be favored over 4-O-demethylation for some analogs. nih.gov The resulting catecholic or phenolic metabolites can then undergo further biotransformation, including conjugation or oxidative deamination. In studies of other dimethoxyphenethylamine analogs like 2C-B, O-demethylation at different positions on the phenyl ring has been observed, leading to various hydroxylated metabolites. up.ptresearchgate.net

Following the primary metabolic steps of O-demethylation or oxidative deamination, the resulting metabolites can undergo further biotransformation through conjugation reactions. One such pathway is N-acetylation. While the direct acetylation of DMPEA itself is a minor pathway in some species, the acetylation of its metabolites is more significant. psychiatryonline.org For instance, in rats, N-acetyl-3-methoxy-4-hydroxyphenethylamine has been identified as a urinary metabolite of DMPEA. psychiatryonline.org Studies on related phenethylamines, such as 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) and 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have also identified N-acetylated metabolites in urine, indicating that N-acetylation is a relevant conjugation pathway for this class of compounds. nih.govresearchgate.net

In Vivo and In Vitro Metabolic Studies of this compound

The metabolism of DMPEA has been investigated through both in vivo experiments in animal models and in vitro studies using isolated enzyme systems. These studies provide a comprehensive understanding of its biotransformation.

In vivo studies in rats have been crucial in elucidating the metabolic fate of DMPEA. Following administration, DMPEA is metabolized extensively, with the primary urinary metabolite being 3,4-dimethoxyphenylacetic acid (DMPAA), accounting for a significant portion of the excreted dose. psychiatryonline.org This highlights the prominence of the oxidative deamination pathway in this species. Other metabolites identified in rat urine include small amounts of the unchanged parent compound, as well as N-acetylated derivatives such as N-acetyl-3-methoxy-4-hydroxyphenethylamine. psychiatryonline.org

In vitro models, often utilizing liver microsomes which contain a high concentration of metabolic enzymes like cytochrome P450, have been instrumental in studying the metabolism of DMPEA analogs. For example, studies with 3,4-(methylenedioxy)methamphetamine (MDMA) using rat liver supernatant demonstrated the formation of several metabolites through N-demethylation, O-dealkylation, and deamination. nih.gov Similarly, in vitro studies with 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using human and other species' hepatocytes have identified a range of phase I metabolites, confirming the roles of oxidative deamination and O-demethylation. up.ptresearchgate.net These in vitro systems allow for the detailed characterization of metabolic pathways and the identification of the specific enzymes involved.

The following table summarizes the key findings from in vivo and in vitro studies on DMPEA and its analogs.

| Study Type | Model System | Compound | Major Metabolic Pathways Identified | Key Metabolites | Reference |

| In Vivo | Rat | This compound (DMPEA) | Oxidative deamination, O-Demethylation, N-Acetylation | 3,4-dimethoxyphenylacetic acid (DMPAA), N-acetyl-3-methoxy-4-hydroxyphenethylamine | psychiatryonline.org |

| In Vivo | Rat | 4-iodo-2,5-dimethoxyphenethylamine (2C-I) | O-demethylation, N-acetylation, Deamination | Carboxylic acid derivatives, N-acetylated metabolites | nih.gov |

| In Vivo | Rat | 3,4-(methylenedioxy)methamphetamine (MDMA) | N-demethylation, O-dealkylation, Deamination, Conjugation | 4-hydroxy-3-methoxymethamphetamine, 3,4-(methylenedioxy)amphetamine (MDA) | nih.gov |

| In Vitro | Rat liver supernatant | 3,4-(methylenedioxy)methamphetamine (MDMA) | O-dealkylation, N-demethylation, Deamination | 4-hydroxy-3-methoxymethamphetamine, MDA, [3,4-(methylenedioxy)phenyl]acetone | nih.gov |

| In Vitro | Human and other species hepatocytes | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative deamination, O-demethylation | 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), hydroxylated metabolites | up.ptresearchgate.net |

Interspecies Metabolic Differences of this compound Analogs

Significant variations in the metabolism of phenethylamine (B48288) compounds have been observed across different species. These differences can affect both the profile of metabolites formed and the rate of metabolism.

Studies comparing the metabolism of 3,4-dimethoxyamphetamine in dogs and monkeys revealed both similarities and differences. capes.gov.brnih.gov While O-demethylation was a significant pathway in both species, leading to the formation of 3-methoxy-alpha-methyltyramine, some side-chain modified metabolites were found only in dogs. capes.gov.br

A comprehensive study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice highlighted notable interspecies differences. up.ptresearchgate.net For example, a specific metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes. researchgate.net Furthermore, another metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), was produced by hepatocytes from humans, monkeys, and rabbits, but not by those from dogs, rats, or mice. researchgate.net These findings underscore the importance of considering species-specific metabolic profiles when extrapolating preclinical data to humans.

The table below provides a comparative overview of the metabolic differences for a DMPEA analog across various species.

| Species | Compound | Key Metabolic Differences | Reference |

| Human | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms B-2-HMPE metabolite. | researchgate.net |

| Monkey | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms B-2-HMPE metabolite. | researchgate.net |

| Dog | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Does not form B-2-HMPE metabolite. | researchgate.net |

| Rabbit | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms B-2-HMPE metabolite. | researchgate.net |

| Rat | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Does not form B-2-HMPE metabolite. | researchgate.net |

| Mouse | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Forms a unique metabolite (BDMP) and does not form B-2-HMPE. | researchgate.net |

Elimination Half-Life and Pharmacokinetic Implications

The pharmacokinetic profile of a compound, including its elimination half-life, is intrinsically linked to its metabolism. Rapid and extensive metabolism generally leads to a short elimination half-life.

For this compound, the elimination half-life is reported to be less than one hour. wikiwand.com This short duration of action is indicative of rapid and extensive metabolism and inactivation, consistent with the identified metabolic pathways such as oxidative deamination and O-demethylation. wikiwand.com

Role of Cytochrome P450 and Monoamine Oxidase Isoenzymes in this compound Metabolism

The metabolic fate of DMPEA involves complex pathways catalyzed by specific isoenzymes of the Cytochrome P450 and Monoamine Oxidase superfamilies. These enzymes facilitate reactions such as deamination and O-demethylation, converting the compound into various metabolites. nih.gov

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines. wikipedia.org Research indicates that this compound has a notable interaction with this enzyme system. It has been identified as an inhibitor of monoamine oxidase, specifically showing inhibitory action against the deamination of tyramine (B21549) and tryptamine (B22526) in studies using rat brain monoamine oxidase. nih.govcaymanchem.com Further studies have classified DMPEA as a specific substrate for MAO type B. nih.gov MAO-B is known to preferentially metabolize phenethylamine and related compounds. wikipedia.orgpharmgkb.org The primary reaction catalyzed by MAO is the oxidative deamination of the ethylamine side chain. wikipedia.org

Cytochrome P450 (CYP)

The Cytochrome P450 superfamily represents a primary system for metabolizing drugs and other foreign substances, responsible for approximately 70-80% of clinically used drugs. wikipedia.orgmdpi.com While direct and comprehensive studies on the specific CYP isoenzymes that metabolize DMPEA are not extensively detailed in the literature, inferences can be drawn from studies on structurally similar compounds.

A major metabolic pathway for phenethylamines containing methoxy groups is O-demethylation. tandfonline.comscirp.org The CYP2D6 isoenzyme, in particular, is a dominant contributor to the metabolism of many phenethylamine and amphetamine derivatives, often catalyzing O-demethylation and hydroxylation reactions. scirp.orgwikipedia.orgsemanticscholar.org For instance, CYP2D6 is the main enzyme responsible for the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) and plays a role in the metabolism of various compounds in the 2C-series of phenethylamines. nih.govtandfonline.com Given that DMPEA possesses two methoxy groups at the 3 and 4 positions on the benzene (B151609) ring, it is a plausible substrate for O-demethylation by CYP enzymes, with CYP2D6 being a likely candidate. vulcanchem.com

Studies on other phenethylamines have shown that deamination can be catalyzed by both MAO and, to a much lesser extent, CYP2D6. nih.gov The interplay between these enzyme systems is crucial; inhibition of the primary MAO pathway can lead to an increased role for CYP2D6 in metabolism. nih.gov

| Enzyme System | Isoenzyme | Observed/Predicted Role in DMPEA Metabolism | Metabolic Reaction |

|---|---|---|---|

| Monoamine Oxidase (MAO) | MAO-B | Identified as a primary metabolizing enzyme. wikipedia.orgnih.gov DMPEA also acts as an inhibitor of MAO. nih.govhmdb.ca | Oxidative Deamination |

| Cytochrome P450 (CYP) | CYP2D6 (Predicted) | Predicted to be involved based on metabolism of structurally similar methoxy-substituted phenethylamines. nih.govtandfonline.comscirp.org | O-Demethylation, Minor Deamination |

Predictive Modeling of this compound Metabolism

In silico methods and predictive modeling have become increasingly valuable tools in the early stages of drug discovery and development for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. nih.gov These computational approaches allow for the prediction of metabolic pathways and pharmacokinetic profiles, reducing the time and costs associated with experimental laboratory studies. nih.gov

Modern in silico techniques aim to identify the metabolically liable sites within a molecule and predict the chemical structures of the resulting metabolites. helsinki.fi For this compound, computational models have been applied to understand its potential metabolic fate and pharmacokinetic behavior.

One study utilized a knowledge base to predict the retention time of various phenethylamine derivatives, including DMPEA, which helps in forecasting its chromatographic behavior. helsinki.fi Furthermore, predictive modeling for structurally related compounds provides insights into the likely metabolism of DMPEA. For example, in silico predictions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide, which contains the DMPEA backbone, highlight its susceptibility to CYP450-mediated O-demethylation at the 3,4-dimethoxy groups. vulcanchem.com Such models reinforce the hypothesis that O-demethylation is a significant metabolic pathway for DMPEA.

The use of computational models extends to entire libraries of natural products, where molecular descriptors are used to predict ADMET profiles. nih.gov These approaches can be complemented by in vitro models, such as human liver microsomes, and in vivo models, like zebrafish, to create a comprehensive metabolic profile for novel psychoactive substances. researchgate.netresearchgate.net

| Modeling Approach | Application to DMPEA or Related Compounds | Predicted Outcome/Insight |

|---|---|---|

| Knowledge-Based Systems | Inclusion of DMPEA in a phenethylamine knowledge base. helsinki.fi | Prediction of chromatographic retention time, an indicator of pharmacokinetic behavior. helsinki.fi |

| Metabolite Prediction Software | Applied to structurally related compounds containing the DMPEA moiety. vulcanchem.com | Identification of O-demethylation of the 3,4-dimethoxy groups as a likely metabolic pathway mediated by CYP450. vulcanchem.com |

| General ADMET Profiling | Computational screening of compound libraries. nih.gov | Prediction of overall pharmacokinetic properties such as absorption and distribution based on molecular structure. nih.gov |

Preclinical Studies and Behavioral Pharmacology of 3,4 Dimethoxyphenethylamine

Behavioral Effects in Animal Models

Animal models are crucial for understanding the potential psychoactive effects of compounds like DMPEA. These models assess unconditioned and conditioned behaviors to predict how a substance might affect human behavior and cognition.

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents, particularly mice and rats, following the administration of certain psychoactive compounds. wikipedia.org This response is widely used in preclinical research as a behavioral proxy for the hallucinogenic effects of serotonergic drugs in humans. wikipedia.orgnih.gov The HTR is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors in the brain. wikipedia.orgljmu.ac.ukjneurosci.org The ability of a compound to induce HTR is considered a strong predictor of its potential to cause hallucinogenic or psychedelic effects. nih.gov

Studies have shown that 3,4-Dimethoxyphenethylamine induces the head-twitch response in rodents. wikipedia.org This finding suggests that DMPEA interacts with the serotonergic system, likely as a 5-HT2A receptor agonist, which is a characteristic shared by many classic hallucinogens like LSD and psilocybin. wikipedia.orgwikipedia.org However, it is noteworthy that some non-hallucinogenic substances can also produce head twitches, indicating that while HTR is a valuable predictive model, it is not entirely specific to hallucinogens. wikipedia.org For instance, serotonin precursors and releasing agents can also elicit this behavior. wikipedia.org

The potency and efficacy of phenethylamines in inducing HTR are influenced by their chemical structure. For example, the addition of an α-methyl group or modifications to substituents at the 4-position of the phenyl ring can significantly alter a compound's activity in HTR assays. ljmu.ac.ukfrontiersin.org Although DMPEA is confirmed to cause HTR, its potency relative to other well-known phenethylamines in standardized HTR paradigms is a key area of ongoing research. wikipedia.org

Table 1: Head-Twitch Response (HTR) Profile

| Compound | HTR Induction in Rodents | Primary Receptor Implicated | Significance |

|---|---|---|---|

| This compound (DMPEA) | Yes wikipedia.org | Presumed 5-HT2A wikipedia.org | Suggests potential serotonergic psychoactive (hallucinogenic-like) effects. |

| Lysergic acid diethylamide (LSD) | Yes wikipedia.org | 5-HT2A nih.gov | Classic hallucinogen used as a positive control in HTR studies. |

| Psilocybin | Yes wikipedia.org | 5-HT2A jneurosci.org | Classic hallucinogen; its active metabolite, psilocin, induces HTR. |

The effect of psychoactive compounds on locomotor activity is a fundamental aspect of behavioral pharmacology, often assessed in an open-field test. Such tests can reveal whether a substance has stimulant, depressant, or more complex effects on spontaneous movement. For many phenethylamines, the effects on locomotion are dose-dependent, sometimes showing a biphasic pattern with stimulation at lower doses and depression or stereotyped behaviors at higher doses. nih.govnih.gov

Specific studies detailing the effects of this compound on locomotor activity are not extensively documented in the available literature. However, research on structurally related phenethylamines provides a comparative framework. For instance, compounds like 2C-B have demonstrated a biphasic effect on locomotion in rats, with an initial inhibition followed by an excitatory phase. nih.gov Other phenethylamines, such as 2C-I and 2C-T-2, have been shown to cause a dose-dependent depression of locomotor activity in mice. nih.gov Conversely, β-phenylethylamine (PEA) and its analogs can increase locomotor activity, an effect mediated by catecholaminergic systems. nih.gov Given that DMPEA has some activity as a monoamine oxidase inhibitor, which would increase the availability of catecholamines, it could potentially influence locomotor behavior, though this remains to be specifically demonstrated in controlled studies. wikipedia.orgnih.gov

Beyond the head-twitch response and general locomotion, preclinical studies assess other behaviors to build a more complete pharmacological profile. These include other unconditioned responses and more complex conditioned behaviors.

Conditioned Behaviors: Conditioned Place Preference (CPP) is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. nih.govunl.edu In a CPP paradigm, an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment suggests rewarding properties and potential for abuse. nih.gov The rewarding effects of many psychostimulants are mediated by the mesolimbic dopamine (B1211576) system. nih.gov There is a lack of specific studies investigating whether DMPEA induces conditioned place preference or aversion.

Assessment of Psychoactive Potential in Preclinical Settings

The psychoactive potential of DMPEA is suggested primarily by its known behavioral and neurochemical effects in preclinical models. The induction of the head-twitch response (HTR) in rodents is the most direct piece of evidence, pointing towards hallucinogenic-like activity mediated by the serotonin 5-HT2A receptor system. wikipedia.orgwikipedia.org

Studies in Monoamine-Depleted Animal Models

To dissect the precise mechanism of action of a psychoactive drug, researchers often use monoamine-depleted animal models. In these studies, the brain's stores of a specific neurotransmitter, such as serotonin (5-HT), are depleted, typically by administering a synthesis inhibitor like p-chlorophenylalanine (p-CPA). umich.edu The animal is then challenged with the drug of interest. This approach can distinguish between drugs that act as direct receptor agonists and those that rely on the release of endogenous neurotransmitters. umich.edu

For example, studies with MDMA have shown that depleting 5-HT attenuates the HTR induced by its S(+)-enantiomer (which acts as a serotonin releaser) but not the HTR induced by its R(-)-enantiomer (which acts as a direct agonist). umich.edu This demonstrates the utility of the model.

Currently, there is a lack of published studies that have specifically investigated the behavioral effects of this compound in monoamine-depleted animal models. Such research would be critical to clarify whether its ability to induce the head-twitch response is due to direct agonism at 5-HT2A receptors or if it is dependent on the release of endogenous serotonin, potentially linked to its MAO-inhibiting properties.

Ethical Considerations in Preclinical Research on Phenethylamines

The preclinical investigation of psychoactive substances like phenethylamines is governed by stringent ethical principles aimed at ensuring animal welfare and the scientific validity of the research. nih.govnih.gov These considerations are particularly pertinent for substances with potential for abuse or profound behavioral effects.

Key ethical principles include the "3Rs":

Replacement: Using non-animal methods (e.g., in vitro assays, computational modeling) whenever possible to obtain information before resorting to animal testing. researchgate.net

Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes establishing clear humane endpoints for studies.

For research on psychoactive drugs, obtaining meaningful informed consent is a major ethical challenge in human trials, and this concern is mirrored in the responsibility researchers have towards the animals in preclinical studies. nih.gov Researchers must justify the potential benefits of the research against the potential for causing adverse effects in the animals. nih.gov This is especially relevant for phenethylamines, which can induce a range of effects from locomotor changes to hallucinogen-like behaviors. nih.govnih.gov

Regulatory bodies like Institutional Animal Care and Use Committees (IACUCs) in the United States and similar ethics review bodies globally play a crucial role. nih.govwww.gov.uk They scrutinize research protocols to ensure they are scientifically sound and ethically justified. This includes evaluating the rationale for the study, the choice of animal model, and the procedures for animal care and use. nih.gov Furthermore, there is an ethical imperative to publish all research findings, including negative or null results, to prevent unnecessary duplication of experiments and to provide a complete evidence base for future research and clinical decisions. nih.gov

Analytical Chemistry and Detection Methodologies for 3,4 Dimethoxyphenethylamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 3,4-Dimethoxyphenethylamine, providing the necessary separation from other compounds that may be present in a sample. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis, such as qualitative identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for highly confident identification.

GC-MS has been successfully employed for the screening and quantification of phenethylamine-type designer drugs in human plasma. tandfonline.com The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of specificity. For instance, while other compounds might have similar retention times, their mass spectra will differ, allowing for clear differentiation. tandfonline.com The use of tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring specific fragmentation patterns of the parent ion.

Key aspects of GC-MS analysis include:

Sample Preparation: Often involves extraction and derivatization to increase the volatility and thermal stability of the analyte.

Separation: Achieved on a capillary column with a specific stationary phase.

Detection: The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound and related compounds. Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. Separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

HPLC methods can be tailored for specific analytical needs by adjusting the mobile phase composition, stationary phase chemistry, and detector type. For the analysis of phenethylamines, reversed-phase columns, such as C18, are commonly used. orgsyn.org Detection is often achieved using a UV detector, as the aromatic ring in DMPEA absorbs ultraviolet light. orgsyn.org

A typical HPLC method for a related compound involved:

Column: A Waters Sunfire™ C18 column (4.6 x 30 mm, 3.5 µm). orgsyn.org

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.10% trifluoroacetic acid. orgsyn.org

Flow Rate: 3 mL/min. orgsyn.org

Detection: UV detection at 220 and 254 nm. orgsyn.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice for the sensitive and specific detection of many organic compounds, including this compound, in complex biological matrices. tandfonline.comnih.gov This hybrid technique combines the powerful separation capabilities of HPLC with the highly specific detection of mass spectrometry. LC-MS is particularly advantageous as it often does not require derivatization of the analyte, simplifying sample preparation.

In LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized before being analyzed. LC-MS/MS adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This technique is highly effective for identifying and quantifying trace amounts of substances in complex mixtures like biological fluids. tandfonline.com

A validated LC-MS/MS method for the analysis of 13 illicit phenethylamines in amniotic fluid utilized: